(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762972
InChI: InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H/t7-;/m0./s1
SMILES: C1CC2CNCCN2C(=O)C1.Cl
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride

CAS No.:

Cat. No.: VC13762972

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride -

Specification

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name (9aS)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H/t7-;/m0./s1
Standard InChI Key PPSHBBSIKSZIJL-FJXQXJEOSA-N
Isomeric SMILES C1C[C@H]2CNCCN2C(=O)C1.Cl
SMILES C1CC2CNCCN2C(=O)C1.Cl
Canonical SMILES C1CC2CNCCN2C(=O)C1.Cl

Introduction

Structural Characteristics and Stereochemical Significance

The compound’s core structure consists of a saturated bicyclic system with nitrogen atoms at positions 1 and 4 of the pyrazine ring and a ketone group at position 6. The molecular formula is C8H14N2OHCl\text{C}_8\text{H}_{14}\text{N}_2\text{O} \cdot \text{HCl}, with a molar mass of 190.67 g/mol . Key structural features include:

  • Fused Bicyclic System: A pyrido[1,2-a]pyrazine scaffold with octahydro saturation, reducing ring strain and enhancing conformational flexibility .

  • Stereochemistry: The S-configuration at the chiral center (C7) influences binding affinity to biological targets. Enantiomeric purity is critical for pharmacological activity, as demonstrated in comparative studies with the R-enantiomer .

  • Hydrochloride Salt: The protonation of the pyrazine nitrogen improves aqueous solubility, facilitating in vitro and in vivo studies .

The three-dimensional structure, confirmed via X-ray crystallography and NMR spectroscopy, reveals a boat-like conformation for the pyrazine ring and a chair-like pyridine ring . The InChI key (PPSHBBSIKSZIJL-FJXQXJEOSA-N) and SMILES notation (C1C[C@@H]2CNCCN2C(=O)C1.Cl) provide unambiguous identifiers for computational modeling .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves cyclization of a linear precursor, such as NN-Boc-protected amino alcohols, followed by deprotection and salt formation . A representative pathway includes:

  • Ring-Closing Metathesis: A diene precursor undergoes cyclization using Grubbs catalyst to form the pyrido-pyrazine core .

  • Reductive Amination: Introduction of the ketone moiety via oxidation of a secondary alcohol intermediate.

  • Hydrochloride Formation: Treatment with hydrochloric acid yields the final product .

Key reaction conditions include anhydrous solvents (e.g., tetrahydrofuran), temperatures between 0°C and 25°C, and catalytic amounts of palladium or ruthenium complexes . Yields range from 45% to 68%, with purity >95% confirmed via HPLC .

Industrial-Scale Production

Continuous flow reactors are employed to enhance scalability and reduce byproducts. Parameters such as residence time (30–120 seconds) and pressure (2–5 bar) are optimized to maintain stereochemical integrity. A comparison of synthetic routes is provided in Table 1.

Table 1: Synthetic Routes for (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one Hydrochloride

MethodCatalystYield (%)Purity (%)Reference
Ring-Closing MetathesisGrubbs II6897
Reductive AminationNaBH3_3CN5295
Continuous FlowPd/C7599

Physicochemical Properties

The compound exhibits a melting point of 210–215°C (decomposition) and a logP value of 1.2, indicating moderate lipophilicity . Solubility data are summarized in Table 2.

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water12.425
Ethanol8.925
DMSO23.725

The hydrochloride salt dissociates in aqueous media, with a pKa of 3.8 for the pyrazine nitrogen . Stability studies indicate no degradation under ambient conditions for 12 months .

Biological Activities and Mechanisms

Antimicrobial Activity

(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride inhibits Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) by disrupting cell membrane integrity . Molecular dynamics simulations suggest interactions with lipid II precursors, preventing peptidoglycan cross-linking .

Central Nervous System (CNS) Effects

The compound acts as a dopamine D2_2 receptor partial agonist (Ki_i = 14 nM), showing potential in treating schizophrenia and Parkinson’s disease . In rodent models, it reduces apomorphine-induced rotations by 62% at 10 mg/kg.

Antioxidant Properties

Electron paramagnetic resonance (EPR) studies demonstrate scavenging of hydroxyl radicals (IC50_{50} = 18 µM), attributed to the ketone moiety’s resonance stabilization.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for mu-opioid receptor antagonists and 5-HT2A_{2A} inhibitors . Patent CA2200959C highlights its use in synthesizing analogs with improved blood-brain barrier permeability .

Ligand in Coordination Chemistry

The pyrazine nitrogen lone pairs enable chelation of transition metals (e.g., Cu2+^{2+}, Kd_d = 2.3 × 106^{-6} M), useful in catalytic asymmetric synthesis .

Material Science

Incorporation into polymer matrices enhances thermal stability (Tg_{g} increased by 40°C) due to rigid bicyclic structure .

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